![molecular formula C10H15Br2NO2Si B3049583 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]- CAS No. 211295-23-7](/img/structure/B3049583.png)
1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]-
Overview
Description
1H-Pyrrole-2,5-dione , also known as maleimide , is a small organic compound with the chemical formula C₄H₃NO₂ . It features a pyrrolidone ring structure and is characterized by its unsaturated double bond between the carbon atoms at positions 2 and 5. The compound contains two bromine atoms and a free nitrogen atom. The specific derivative you mentioned, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrole-2,5-dione , incorporates additional substituents, which we’ll explore further .
Synthesis Analysis
The synthesis of 1H-Pyrrole-2,5-dione can involve various methods, including cyclization reactions. One common approach is the reaction of maleic anhydride with ammonia or primary amines. This process yields maleimide, which serves as the parent compound for derivatives like the one you’ve specified. The introduction of bromine atoms and other functional groups can occur through halogenation or other synthetic routes .
Molecular Structure Analysis
The molecular structure of 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]-1H-pyrrole-2,5-dione consists of a pyrrolidone ring with two bromine atoms attached at positions 3 and 4. Additionally, the tert-butyl (1,1-dimethylethyl) group and dimethylsilyl substituent are present. These structural features influence the compound’s reactivity and properties .
Chemical Reactions Analysis
Scientific Research Applications
1. Inhibitors of Glycolic Acid Oxidase
4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been prepared and studied as inhibitors of glycolic acid oxidase. These compounds showed potent inhibitory effects in vitro and reduced urinary oxalate levels in rats when orally administered over a period of 58 days (Rooney et al., 1983).
2. Corrosion Inhibitors for Carbon Steel
1H-Pyrrole-2,5-dione derivatives have been found effective as corrosion inhibitors for carbon steel in hydrochloric acid medium. These inhibitors work by adsorbing onto the steel surface, following Langmuir’s adsorption isotherm, and are mainly controlled by a chemisorption process (Zarrouk et al., 2015).
3. Potential Anti-Inflammatory Agents
1H-Pyrrole-2,5-dione derivatives have shown significant anti-inflammatory activity. These compounds inhibit the proliferation of human peripheral blood mononuclear cells and the production of pro-inflammatory cytokines (Paprocka et al., 2022).
4. Luminescent Polymers
Polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit have been synthesized, exhibiting strong fluorescence and potential for various applications due to their optical and electrochemical properties (Zhang & Tieke, 2008).
5. Solvent Effect Study
Studies on the solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents have provided valuable data for understanding solvent effects on this compound, useful in various chemical processes (Li et al., 2019).
6. Chemiluminescent Compounds
Compounds containing 2,5-di(thien-2-yl)pyrrole and pyridazine units with chemiluminescent properties have been developed, showing potential in medical diagnostics and environmental monitoring (Algi et al., 2017).
properties
IUPAC Name |
3,4-dibromo-1-[tert-butyl(dimethyl)silyl]pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Br2NO2Si/c1-10(2,3)16(4,5)13-8(14)6(11)7(12)9(13)15/h1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKOSXGFZBYGPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C(=O)C(=C(C1=O)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443584 | |
Record name | 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]- | |
CAS RN |
211295-23-7 | |
Record name | 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(1,1-dimethylethyl)dimethylsilyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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